D,L-m-Tyrosine Methyl Ester Hydrochloride

Neurochemistry Enzyme kinetics Prodrug design

D,L-m-Tyrosine Methyl Ester Hydrochloride (CAS 34260-70-3, MF: C₁₀H₁₄ClNO₃, MW: 231.68) is the racemic methyl ester hydrochloride salt of the non-proteinogenic amino acid meta-tyrosine. As an alkyl ester prodrug of m-tyrosine, it is cited in foundational patents for the treatment of Parkinsonism, where it serves as a CNS precursor to the dopamine receptor agonist m-tyramine.

Molecular Formula C10H14ClNO3
Molecular Weight 231.676
CAS No. 34260-70-3
Cat. No. B563443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-m-Tyrosine Methyl Ester Hydrochloride
CAS34260-70-3
Synonyms3-Hydroxy-phenylalanine Methyl Ester Hydrochloride;  2-Amino-3-(3-hydroxyphenyl)propanoic Acid Methyl Ester Hydrochloride; 
Molecular FormulaC10H14ClNO3
Molecular Weight231.676
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=CC=C1)O)N.Cl
InChIInChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H
InChIKeyWULJQXTZWBDFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D,L-m-Tyrosine Methyl Ester Hydrochloride (CAS 34260-70-3): Core Chemical Identity and Procurement Rationale


D,L-m-Tyrosine Methyl Ester Hydrochloride (CAS 34260-70-3, MF: C₁₀H₁₄ClNO₃, MW: 231.68) is the racemic methyl ester hydrochloride salt of the non-proteinogenic amino acid meta-tyrosine . As an alkyl ester prodrug of m-tyrosine, it is cited in foundational patents for the treatment of Parkinsonism, where it serves as a CNS precursor to the dopamine receptor agonist m-tyramine [1]. This compound is fundamentally differentiated from common L-tyrosine derivatives by its meta-hydroxyl substitution pattern, which reroutes its metabolic fate away from catechol-O-methyltransferase (COMT) degradation, a key liability of L-DOPA [2].

Why D,L-m-Tyrosine Methyl Ester Hydrochloride Cannot Be Replaced by Common p-Tyrosine or L-DOPA Analogs


Substituting D,L-m-Tyrosine Methyl Ester Hydrochloride with standard p-tyrosine alkyl esters or L-DOPA prodrugs introduces critical functional divergences. While L-tyrosine methyl ester relies on tyrosine hydroxylase (TH) for conversion to L-DOPA, m-tyrosine bypasses this rate-limiting and often downregulated enzymatic step by acting as a direct substrate for aromatic L-amino acid decarboxylase (AADC) to form m-tyramine [1]. Critically, m-tyramine is a direct dopamine receptor agonist, whereas p-tyrosine-derived dopamine requires vesicular packaging and regulated release [2]. Compared to α-methyl-p-tyrosine (metyrosine), a TH inhibitor that depletes catecholamines, this compound acts as a precursor, offering a fundamentally opposite mechanism for modulating dopaminergic tone [3]. Its racemic D,L-form also provides a distinct pharmacological profile, as the D-isomer of m-tyrosine exhibits different metabolic stability and sulfation kinetics than the L-isomer in vivo, a nuance lost with enantiopure L-form orders [4].

Quantitative Differentiation Evidence for D,L-m-Tyrosine Methyl Ester Hydrochloride Against Key Comparators


Substrate Preference Over p-Tyrosine for Aromatic L-Amino Acid Decarboxylase (AADC)

m-Tyrosine is a superior substrate for aromatic L-amino acid decarboxylase (AADC) compared to the physiological substrate p-tyrosine. In mouse striatal assays, the decarboxylation rate of m-tyrosine was found to be higher than that of p-tyrosine, and the AADC inhibitor NSD 1055 paradoxically enhanced m-tyrosine decarboxylation while blocking p-tyrosine decarboxylation [1]. This indicates a distinct enzyme interaction mode for the meta-isomer. This differential substrate efficiency directly translates to the methyl ester prodrug: upon hydrolysis, the released m-tyrosine preferentially enters the m-tyramine pathway rather than the DOPA pathway.

Neurochemistry Enzyme kinetics Prodrug design

Rapid Brain Monoamine Depletion: L-isomer Potency Quantified Against D-isomer

In a systematized in vivo study of m-tyrosine isomers, L-m-tyrosine exhibited markedly greater central activity than D-m-tyrosine. A dose of 150 mg/kg L-m-tyrosine (i.p.) in rats reduced brain levels of norepinephrine, dopamine, and serotonin by 50% within one hour. Under all experimental conditions, D-m-tyrosine was significantly less potent [1]. The D,L-racemate provides a defined 1:1 mixture of both isomers, ensuring that the potent L-isomer activity is present while also providing the D-isomer, which has been shown to undergo stereoselective sulfation and renal excretion at significantly higher levels than the L-form in Sprague-Dawley rats [2].

Neuropharmacology Stereoisomer comparison In vivo efficacy

Resistance to Peripheral COMT Metabolism Compared to L-DOPA

A major drawback of L-DOPA therapy is extensive peripheral metabolism by catechol-O-methyltransferase (COMT), necessitating co-administration with COMT inhibitors or high doses. In contrast, m-tyrosine and its esters are not substrates for COMT because the meta-hydroxyl group cannot be O-methylated by this enzyme [1]. In a direct PET imaging comparison in normal monkeys, the metabolic constant of 6-methyl-m-tyrosine in the striatum was significantly higher than that of both β-11C-L-DOPA and 18F-FDOPA. Furthermore, unlike L-DOPA, the uptake of 6-methyl-m-tyrosine was not affected by carbidopa at a clinical dose of 5 mg/kg, indicating resistance to peripheral AADC decarboxylation as well [2].

Pharmacokinetics Metabolic stability CNS drug delivery

Potent Phytotoxicity Differentiates m-Tyrosine from Structural Isomers

In a broad-spectrum phytotoxicity screen, m-tyrosine was significantly more potent in inhibiting root growth than its structural isomers o-tyrosine and p-tyrosine. A lettuce radicle elongation assay demonstrated that m-tyrosine is the major active allelochemical, with activity superior to its isomers [1]. The methyl ester hydrochloride form offers enhanced solubility for uniform application in such bioassays compared to the free amino acid. At a tissue level, Arabidopsis thaliana roots treated with m-tyrosine misincorporated it into total root protein, a mechanism not observed for p-tyrosine at equivalent concentrations, confirming its role as an antimetabolite [1].

Agrochemical discovery Herbicide lead Amino acid antimetabolite

Enhanced Bioavailability of Methyl Ester Prodrug vs. Free Amino Acid

The methyl ester prodrug strategy significantly enhances the bioavailability of amino acids. In a comparative mouse study, intraperitoneal administration of L-tyrosine methyl ester resulted in a substantial increase in brain tyrosine levels, comparable to an equivalent dose of free L-tyrosine, but with superior solubility and the potential for passive diffusion [1]. Extrapolating to the m-tyrosine scaffold, the methyl ester hydrochloride provides a dual advantage: the ester moiety facilitates membrane penetration, while the hydrochloride salt form ensures aqueous solubility . This overcomes the limited water solubility of free m-tyrosine (approximately 2 mg/mL in 0.1N HCl) .

Prodrug delivery Pharmacokinetics CNS bioavailability

Established Synthetic Utility as a Chiral Building Block for Macrocyclic Therapeutics

m-Tyrosine methyl ester is a critical chiral starting material in the synthesis of 16- and 17-membered macrocyclic inhibitors of HCV NS3 serine protease. In a quantitative structure-activity study, the 17-membered macrocycle derived from m-tyrosine methyl ester achieved a binding constant (Ki*) of 0.16–0.31 µM, representing a greater than 15-fold improvement in potency compared to the acyclic pentapeptide lead (Ki* > 5 µM) and was significantly more potent than the 16-membered analogues [1]. This demonstrates that the unique meta-phenol geometry of the tyrosine scaffold is essential for forming the specific 'donut'-shaped macrocyclic conformation that clamps onto Ala156, a structural feature that cannot be achieved with p-tyrosine-derived macrocycles.

Medicinal chemistry Antiviral synthesis Macrocyclic inhibitor

Verified Application Scenarios for D,L-m-Tyrosine Methyl Ester Hydrochloride Based on Quantitative Evidence


Parkinson's Disease Research: Bypassing Tyrosine Hydroxylase and COMT

For laboratories investigating dopamine-independent antiparkinsonian strategies, this compound serves as a prodrug to m-tyramine, a direct dopamine receptor agonist. Unlike L-DOPA methyl ester, it is resistant to COMT and peripheral AADC decarboxylation, as evidenced by PET imaging studies showing no carbidopa effect at 5 mg/kg [1]. Its L-isomer component rapidly depletes central monoamines (50% reduction in DA, NE, 5-HT at 150 mg/kg within 1 hour [2]), providing a reversible pharmacological tool for modulating dopaminergic tone without the dyskinesia risk profile associated with L-DOPA.

Preclinical Parkinson's PET Imaging Probe Development

As demonstrated by the 6-fluoro and 6-methyl analogs used in comparative PET imaging against 18F-FDOPA, the m-tyrosine scaffold provides superior imaging characteristics for assessing presynaptic dopaminergic integrity. The parent compound enables radiolabeling and modification studies to develop novel probes with higher metabolic stability constants than conventional DOPA-based tracers [1]. This is a key procurement scenario for PET chemistry groups focused on neurodegenerative disease diagnostics.

Biorational Herbicide Lead Generation

The compound's parent amino acid, m-tyrosine, is a potent, broad-spectrum phytotoxin that significantly outperforms its structural isomers o- and p-tyrosine in root growth inhibition assays [3]. Using the more soluble methyl ester hydrochloride salt allows for precise dose-response studies in weed science. Its mechanism as an amino acid antimetabolite—misincorporating into root proteins—offers a novel mode of action for herbicide resistance-breaking programs, an entirely different application domain from standard p-tyrosine derivatives used only as nutrient supplements.

Macrocyclic Antiviral and Anticancer Drug Discovery

Synthetic access to the unique meta-phenol geometry makes this chiral ester a strategic building block for macrocycle synthesis. The HCV NS3 protease inhibitor program demonstrated a greater than 15-fold improvement in binding constant (Ki* 0.16 µM vs. >5 µM for acyclic lead) through macrocyclization of the m-tyrosine scaffold, which forms a critical 'C'-shaped clamp around the Lys136-Ala156 enzyme backbone [4]. Procurement is justified for any medicinal chemistry project requiring a non-proteinogenic p-tyrosine mimetic for peptide or macrocycle conformational constraint.

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